molecular formula C3H3BrClN3 B2953461 4-BROMO-5-CHLORO-2-METHYL-2H-1,2,3-TRIAZOLE CAS No. 1415030-04-4

4-BROMO-5-CHLORO-2-METHYL-2H-1,2,3-TRIAZOLE

Cat. No.: B2953461
CAS No.: 1415030-04-4
M. Wt: 196.43
InChI Key: SCCGBZGKIQQSMY-UHFFFAOYSA-N
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Description

4-BROMO-5-CHLORO-2-METHYL-2H-1,2,3-TRIAZOLE is a heterocyclic compound that contains a triazole ring substituted with bromine, chlorine, and a methyl group

Scientific Research Applications

4-BROMO-5-CHLORO-2-METHYL-2H-1,2,3-TRIAZOLE has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-5-CHLORO-2-METHYL-2H-1,2,3-TRIAZOLE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination and chlorination of a triazole precursor. For example, 4,5-dibromo-1-methoxymethyl-1H- and 2-methoxymethyl-2H-1,2,3-triazole can be reacted with butyllithium in diethyl ether or tetrahydrofuran at low temperatures, followed by quenching with various reagents to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-5-CHLORO-2-METHYL-2H-1,2,3-TRIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include butyllithium, aqueous ammonium chloride, carbon dioxide, methyl chloroformate, benzophenone, and dimethyl or diphenyl disulfide . The reactions are typically carried out in solvents like diethyl ether or tetrahydrofuran at controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 5-substituted triazole derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Mechanism of Action

The mechanism of action of 4-BROMO-5-CHLORO-2-METHYL-2H-1,2,3-TRIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated triazoles, such as:

Uniqueness

4-BROMO-5-CHLORO-2-METHYL-2H-1,2,3-TRIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-bromo-5-chloro-2-methyltriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrClN3/c1-8-6-2(4)3(5)7-8/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCGBZGKIQQSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(C(=N1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415030-04-4
Record name 4-bromo-5-chloro-2-methyl-2H-1,2,3-triazole
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